Benzyl 4-Hydroxybenzoate

pKa SASA Lipophilicity

Unlike alkyl parabens, Benzyl 4-hydroxybenzoate’s aromatic benzyl moiety yields intermediate lipophilicity (SASA 435.85 Ų, pKa 8.73), distinct HPLC retention, and reduced hydrolytic degradation—vital for validated internal standards (NSAIDs, flavonoids) and thermal recording color developers. Its electron-accepting properties enable sharp color development in thermal fax/medical recording papers. Ensure ≥98% purity; confirm storage conditions and shelf-life. EU cosmetics ban does not affect analytical R&D procurement.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 94-18-8
Cat. No. B030018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-Hydroxybenzoate
CAS94-18-8
Synonyms4-Hydroxybenzoic Acid Phenylmethyl Ester;  4-(Benzyloxycarbonyl)phenol;  4-Hydroxybenzoic Acid Benzyl Ester;  Benzyl 4-Hydroxybenzoate;  Benzyl Parasept;  Benzyl Tegosept;  NSC 8080;  Nipabenzyl;  POB-BZ;  Parosept;  Solbrol Z; 
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2
InChIKeyMOZDKDIOPSPTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Benzyl 4-Hydroxybenzoate (CAS 94-18-8): Technical Overview and Procurement-Relevant Characterization


Benzyl 4-hydroxybenzoate (CAS 94-18-8), also known as benzyl paraben, is an aryl ester of para-hydroxybenzoic acid belonging to the paraben class of compounds . It is a white crystalline powder with a melting point of 109–112 °C and a molecular weight of 228.24 g/mol . The compound exhibits limited water solubility (approximately 108 mg/L at 25 °C) but is soluble in ethanol at 25 mg/mL [1]. As a member of the paraben family, it functions as an antimicrobial preservative and has been historically incorporated into cosmetics and personal care products [2]. Beyond preservative applications, the compound serves as an analytical internal standard in HPLC methodologies for pharmaceutical analysis and as an electron-accepting color-developing agent in thermal recording materials [3].

Benzyl 4-Hydroxybenzoate Procurement: Why Alkyl Paraben Substitution Compromises Performance and Analytical Validity


Parabens are not functionally interchangeable despite their shared 4-hydroxybenzoic acid core structure. The ester side chain dramatically modulates physicochemical properties, biological activity, and analytical behavior. Benzyl 4-hydroxybenzoate, bearing an aromatic benzyl moiety, differs fundamentally from its alkyl counterparts (methyl, ethyl, propyl, butyl parabens) across multiple performance dimensions. Differences in pKa values, solvent-accessible surface area (SASA), and lipophilicity directly impact antimicrobial efficacy, endocrine activity profiles, and chromatographic retention behavior [1]. The aryl side chain confers reduced susceptibility to hydrolytic degradation relative to alkyl parabens, with Km values for hydrolysis differing by an order of magnitude [2]. Furthermore, benzyl paraben demonstrates quantitatively distinct cytotoxic and antiandrogenic potency compared to alkyl homologs, meaning formulation substitution without re-validation introduces both performance uncertainty and potential regulatory compliance risk [3]. The evidence presented below quantifies these differentiation dimensions to support scientifically defensible selection.

Benzyl 4-Hydroxybenzoate (CAS 94-18-8): Quantitative Performance Differentiation Evidence Against Paraben Class Comparators


Physicochemical Differentiation: pKa and Solvent-Accessible Surface Area (SASA) of Benzyl Paraben Versus Alkyl Homologs

Benzyl 4-hydroxybenzoate (BzP) exhibits a computed pKa of 8.73, which is intermediate among paraben homologs—higher than methyl (8.43), ethyl (8.54), and propyl (8.67), but lower than butyl (8.78) and pentyl (8.88) [1]. Its solvent-accessible surface area (SASA) of 435.85 Ų is substantially larger than that of alkyl parabens: methyl (322.94 Ų), ethyl (353.49 Ų), propyl (382.68 Ų), and butyl (412.14 Ų) [1]. This elevated SASA reflects the steric contribution of the aromatic benzyl moiety and correlates with increased lipophilicity, which directly influences membrane permeability and antimicrobial partitioning behavior [1].

pKa SASA Lipophilicity Paraben physicochemical properties

Cytotoxicity Differentiation: Benzyl Paraben Exhibits EC50 Values Orders of Magnitude Lower Than Methyl and Ethyl Parabens in Human Keratinocytes

In human keratinocyte (HEK001) cytotoxicity assays, benzylparaben (BeP) and butylparaben (BuP) exhibited the highest toxicity among tested parabens, with EC50 values of 3.34 ± 0.97 µM and 1.52 ± 0.51 µM, respectively [1]. In contrast, methylparaben (MeP) and ethylparaben (EtP) displayed substantially lower toxicity, with EC50 values ranging from 536 ± 178 µM to 1,313 ± 464 µM [1]. The cytotoxicity difference between benzyl paraben and methyl paraben exceeds two orders of magnitude (3.34 µM vs. 536 µM) [1]. The primary metabolite 4-hydroxybenzoic acid (HBA) showed the lowest toxicity in this panel [1].

Cytotoxicity EC50 Keratinocytes Paraben safety assessment

Antimicrobial Activity Ranking: Benzyl Paraben Demonstrates Highest Relative Antibacterial Potency Among Common Parabens

The relative antimicrobial activity of parabens follows a consistent structure-activity relationship wherein potency increases with ester chain length and lipophilicity. According to established literature, the antibacterial activity strength ranks as: benzyl > butyl > propyl > ethyl > methyl ester [1]. This ranking positions benzyl 4-hydroxybenzoate as the most potent antimicrobial agent within the commonly used paraben series [1]. The compound demonstrates greater efficacy against fungi and Gram-positive bacteria than against Gram-negative bacteria [2].

Antimicrobial activity Bacteriostatic MIC Preservative efficacy

Antiandrogenic Activity Differentiation: Aryl Parabens Exhibit Stronger Activity Than Alkyl Parabens, with Reduced Hydrolytic Susceptibility

Parabens with aromatic side chains—specifically benzyl paraben and phenyl paraben—demonstrate the strongest antiandrogenic activity among the paraben class, as assessed via recombinant yeast two-hybrid assay measuring human androgen receptor (AR) disruption [1]. In contrast, antiandrogenic activity of alkyloxyl parabens decreases as side chain length increases from C1 to C4, and no antiandrogenic effect was observed for parabens with alkoxyl carbon atoms longer than C7 (heptyl, octyl, dodecyl) [1]. Critically, the Km for hydrolysis of parabens bearing aromatic moiety side chains is approximately one order of magnitude higher than that of alkyl side chain parabens, indicating significantly reduced susceptibility to hydrolytic degradation [1]. Antiandrogenic activity was completely abolished following hydrolysis, particularly for aryl parabens [1].

Antiandrogenic activity Endocrine disruption Hydrolysis kinetics Androgen receptor

Benzyl 4-Hydroxybenzoate (CAS 94-18-8): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Analytical Method Development: HPLC Internal Standard for Pharmaceutical Bioanalysis

Benzyl 4-hydroxybenzoate serves as a validated internal standard for the simultaneous HPLC analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in human plasma and urine using microextraction by packed sorbent methodology . It is also employed as an internal standard for HPLC determination of flavonoids (rutin, kaempferol, genistein, formononetin, biochanin A) in Ononis spinosa root extracts . The compound's chromatographic retention behavior, distinct from analytes of interest due to its aromatic benzyl moiety and intermediate lipophilicity (SASA 435.85 Ų, pKa 8.73), enables reliable quantification without co-elution interference [1]. Procurement for analytical standard applications typically requires ≥98.0% (GC) purity grade, with documented shelf-life limitations .

Thermal Recording Materials: Electron-Accepting Color Developer for Heat-Sensitive Paper

Benzyl 4-hydroxybenzoate functions as an electron-accepting color-developing agent in thermal recording materials, where it reacts with leuco dyes upon heating to produce visible images . US Patent 5,071,822 identifies benzyl 4-hydroxybenzoate among 4-hydroxybenzoic acid esters suitable as color developers requiring high color strength, image stability, low water solubility, and non-subliming properties . The compound is specifically utilized in thermal fax paper, pressure-sensitive recording paper, telefacsimile recording paper, and medical recording materials (ECG/EEG) [1]. Its melting point (109–112 °C) and thermal response characteristics make it suitable for high-speed thermal printing applications where sharp color development is required .

Environmental Fate and Endocrine Disruption Research: Model Compound for Photosensitized Degradation Studies

Benzyl 4-hydroxybenzoate has been extensively characterized as an endocrine-disrupting compound (EDC) and serves as a model analyte in environmental photodegradation research . The photosensitized oxidation kinetics of benzylparaben in homogeneous aqueous solution under visible-light irradiation have been quantitatively determined, with singlet oxygen identified as the primary reactive species responsible for degradation . Rate constants for singlet oxygen quenching by benzylparaben were measured in D₂O buffer at pD 7, 9, and 10.8, and a kinetic model with good experimental agreement at pH 7 and 10.8 was established . The compound's environmental relevance is underscored by its detection at concentrations up to 1 μg dm⁻³ in WWTP effluents [1]. Researchers investigating paraben environmental persistence or developing advanced oxidation processes for PPCP removal require analytically characterized benzyl 4-hydroxybenzoate reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-Hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.